Product packaging for calcium green(Cat. No.:CAS No. 138067-55-7)

calcium green

Cat. No.: B1177981
CAS No.: 138067-55-7
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Green™ is a family of fluorescent calcium indicators that exhibit a significant increase in fluorescence intensity upon binding Ca2+ ions, making them essential tools for probing intracellular calcium dynamics in live-cell imaging. The core mechanism of this compound™ is based on a BAPTA-derived chelator linked to a fluorescein-like fluorophore. Binding of Ca2+ inhibits photoinduced electron transfer, resulting in a substantial fluorescence enhancement with little shift in emission wavelength. The standard this compound-1 indicator exhibits an approximately 14-fold increase in fluorescence upon Ca2+ binding, with excitation and emission maxima near 506 nm and 531 nm, respectively . This visible light excitation minimizes cellular photodamage and reduces background autofluorescence compared to UV-excitable dyes. These indicators are valued in research for specific advantages over other dyes. A key study highlighted that this compound-1 provides accurate measurements in platelets without the significant leakage observed with fluo-3 or the UV-quenching issues associated with fura-2, enabling research without the need for anion channel blockers that can affect cell physiology . This makes it particularly useful for investigating cytosolic calcium changes in response to agonists. Researchers can choose from various forms within the this compound™ family to suit their experimental needs. The cell-permeant AM ester form (acetoxymethyl ester) allows for easy loading directly into cultured cells, where intracellular esterases cleave the AM moiety, trapping the active dye inside. For studies requiring precise intracellular introduction or reduced compartmentalization, cell-impermeant salt forms (e.g., hexapotassium salt) are available for loading via techniques like microinjection or patch pipette . The product line also includes lower-affinity variants like this compound™-5N (Kd ~14 μM), which is designed for detecting larger calcium transients without being saturated . This compound™ indicators are compatible with a wide range of fluorescence detection platforms, including fluorescence microscopy, confocal laser scanning microscopy, flow cytometry, fluorescence microplate readers, and multiphoton excitation imaging . This product is labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

138067-55-7

Molecular Formula

C6H9N3

Synonyms

calcium green

Origin of Product

United States

Molecular Design and Photophysical Principles of Green Calcium Indicators

Structural Frameworks of Calcium Green Derivatives

Green calcium indicators encompass various structural designs, primarily falling into two categories: synthetic small molecules and genetically encoded sensors.

BAPTA-based Fluorescent Moiety Interactions with Calcium Ions

Many synthetic green calcium indicators, including the this compound series (e.g., this compound-1, this compound-2, this compound-5N), are based on the 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) chelating framework. The BAPTA moiety acts as the calcium binding site due to its four carboxylate groups and two nitrogen atoms, which can coordinate with Ca²⁺ ions. Fluorophores are chemically linked to the BAPTA structure. In the case of this compound, a fluorescein (B123965) derivative is typically attached. The interaction between the BAPTA chelator and the attached fluorophore is crucial for the calcium-dependent fluorescence response. Upon binding to Ca²⁺, the conformation of the BAPTA moiety changes, which in turn affects the electronic environment of the linked fluorophore, leading to a modulation of its fluorescence properties.

Genetically Encoded Sensor Architectures (e.g., GCaMP, G-Ca-FLITS)

Genetically encoded calcium indicators (GECIs) represent another major class of green calcium sensors. These are protein-based indicators expressed within living cells. A prominent example is the GCaMP family, which consists of a circularly permuted green fluorescent protein (GFP) fused to calmodulin (CaM) and the M13 peptide, a peptide from myosin light chain kinase. In the absence of Ca²⁺, CaM is not bound to M13, and the GFP fluorescence is relatively low. Upon an increase in intracellular Ca²⁺, Ca²⁺ binds to CaM, inducing a conformational change that promotes the binding of the CaM-Ca²⁺ complex to the M13 peptide. This interaction causes a further conformational rearrangement within the entire construct, including the linked GFP, leading to a significant increase in GFP fluorescence. G-Ca-FLITS (Green Calcium Fluorescent Indicator with Tunable Sensitivity) is another type of genetically encoded indicator, often utilizing similar principles of protein conformational change upon calcium binding to modulate fluorescence.

Mechanisms of Fluorescence Modulation upon Calcium Binding

The change in fluorescence observed in green calcium indicators upon Ca²⁺ binding is primarily attributed to specific photophysical mechanisms.

Photo-induced Electron Transfer (PeT) and Conformational Changes

A key mechanism in many BAPTA-based indicators like this compound is Photo-induced Electron Transfer (PeT). In the absence of Ca²⁺, electron-rich portions of the BAPTA moiety can quench the fluorescence of the attached fluorophore through a PeT process. The lone pairs of electrons on the nitrogen atoms of the BAPTA linker are often implicated in this quenching. When Ca²⁺ binds to the BAPTA chelator, it coordinates with these electron-rich groups, effectively reducing their ability to participate in PeT. This reduction in quenching leads to an increase in the fluorescence intensity of the fluorophore. Conformational changes in the BAPTA structure upon calcium binding also play a role by altering the spatial proximity and electronic coupling between the quenching groups and the fluorophore.

In GECIs like GCaMP, conformational changes are the primary drivers of fluorescence modulation. The binding of Ca²⁺ to CaM triggers a cascade of protein conformational changes that directly impact the chromophore environment within the circularly permuted GFP, leading to altered fluorescence.

Quantum Yield Alterations and Fluorescence Enhancement

The fluorescence enhancement observed upon calcium binding in these indicators is directly related to an increase in the fluorescence quantum yield (Φf) of the fluorophore. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. In the quenched state (low Ca²⁺), the Φf is low due to efficient non-radiative pathways like PeT. Upon Ca²⁺ binding, these non-radiative pathways are suppressed, increasing the probability of radiative decay (fluorescence emission), thus leading to a higher Φf and enhanced fluorescence intensity. The degree of fluorescence enhancement varies depending on the specific indicator and its affinity for calcium.

Spectroscopic Characteristics Relevant to Research Applications

The spectroscopic properties of green calcium indicators are critical for their application in research. Key characteristics include excitation and emission spectra, extinction coefficient, and calcium dissociation constant (Kd).

This compound indicators typically have excitation and emission maxima in the green region of the spectrum, compatible with common fluorescence microscopy setups. For example, this compound-1 has an excitation maximum around 506 nm and an emission maximum around 531 nm when bound to calcium. The extinction coefficient relates to how strongly the indicator absorbs light at a particular wavelength. The Kd represents the calcium concentration at which half of the indicator molecules are bound to Ca²⁺. This value is crucial for determining the range of calcium concentrations that the indicator can effectively measure. Different this compound derivatives have varying Kd values, allowing researchers to select an indicator appropriate for the range of calcium concentrations expected in their experiments. For instance, this compound-5N has a lower affinity for calcium (higher Kd) compared to this compound-1, making it suitable for detecting higher calcium concentrations.

The significant change in fluorescence intensity upon calcium binding, often quantified as the fluorescence ratio (F/F₀, where F is the fluorescence in the presence of calcium and F₀ is the fluorescence in the absence of calcium), is a key performance metric. This large dynamic range allows for sensitive detection of changes in calcium concentration.

Here is a table summarizing some relevant spectroscopic characteristics (example data, specific values may vary slightly depending on environment):

IndicatorExcitation Max (nm)Emission Max (nm)Approximate Kd (nM)
This compound-1~506~531~190
This compound-2~507~527~500
This compound-5N~505~535~3000
GCaMP (various)~488~507-515~100-1000

Note: Kd values are highly dependent on experimental conditions such as temperature, pH, and ionic strength.

Excitation and Emission Spectra of Green Calcium Indicators

Green calcium indicators like this compound are designed to be excited by visible light, typically in the blue-green range, and emit fluorescence in the green spectrum. This compound is commonly excited at wavelengths around 490-500 nm and exhibits an emission peak at approximately 530 nm ontosight.ai. Specifically, this compound-1 has maximum absorption and emission wavelengths of 506 nm and 531 nm, respectively, making it suitable for excitation by the argon-laser line and visualization using a FITC emission filter set biomol.comsyronoptics.com. Another green indicator, Calbryte-520, has excitation and emission maxima at 492 nm and 514 nm, respectively, closely matching the spectral properties of Fluo-4, this compound-1, and Oregon Green 488 BAPTA-1 biomol.com. Cal Green, another fluorescent compound used as a calcium indicator, has an excitation peak at 498 nm and an emission peak at 517 nm aatbio.com.

The change in fluorescence intensity upon calcium binding is a key photophysical principle utilized by these indicators. Upon binding to free Ca2+, this compound-1 exhibits an increase in fluorescence emission intensity biomol.com. While Fluo-3 and Fluo-4 show a significant intensity increase of around 100-fold, this compound-1's increase is substantially lower, at approximately 14-fold biomol.com. Oregon Green 488 BAPTA-1 also shows about a 14-fold increase in fluorescence emission intensity upon binding to free Ca2+ biomol.com. In the calcium-free state, Fluo-3 is essentially non-fluorescent, with its fluorescence intensity increasing significantly upon Ca2+ binding biomol.com.

Fluorescence Lifetime Dynamics in Calcium-Bound and -Unbound States

Fluorescence lifetime is another photophysical property that can be utilized for calcium sensing. The mechanism of Ca2+-dependent lifetime change in fluorescent indicators is likely due to the fluorophore existing in calcium-bound and calcium-unbound forms, each possessing different fluorescence quantum efficiencies and thus different fluorescence lifetimes tokyoinst.co.jp. Generally, the fluorescence lifetime of the calcium-bound form is higher than that of the unbound form, causing the net fluorescence lifetime to depend on the Ca2+ concentration tokyoinst.co.jp.

Traditional calcium dyes, including this compound and Oregon Green, demonstrate significant lifetime changes, making them effective for lifetime-based calcium measurements tokyoinst.co.jp. This contrasts with some other sensors, like the Fluo sensors, where the fluorescence quantum efficiency of the unbound form might be very low, potentially resulting in an intensity change but no observable lifetime change tokyoinst.co.jp.

Recent advancements in green lifetime biosensors for calcium, such as G-Ca-FLITS, highlight the development of sensors that exhibit a calcium-dependent lifetime change while maintaining high brightness in both calcium-bound and -unbound states elifesciences.orgbiorxiv.orgembo.org. G-Ca-FLITS shows a lifetime contrast of over 1 ns upon calcium elevation elifesciences.org. The photophysical properties of G-Ca-FLITS indicate that the extinction coefficient is similar in both calcium-bound and -free states, but there is a significant difference in quantum yield, with the lower quantum yield observed in the calcium-bound state elifesciences.org.

Calcium Binding Affinity (Kd) and Dynamic Range Considerations

The calcium binding affinity, represented by the dissociation constant (Kd), is a critical parameter for calcium indicators, determining the range of calcium concentrations they can effectively measure. Different variants of this compound have different Kd values oroboros.at. This compound-1 has a Kd value of 190 nM, indicating a relatively strong affinity for Ca2+ biomol.com. This compound-2 has a Kd of 550 nM, while this compound-5N has a significantly weaker affinity with a Kd of 14 µM oroboros.atbiomol.com. This larger Kd makes this compound-5N more suitable for tracking the kinetics of rapid calcium dynamics and measuring Ca2+ concentrations up to at least 50 µM biomol.com.

Other green calcium indicators also exhibit a range of Kd values. Fluo-3 has a Kd of approximately 390 nM biomol.com. Fluo-4, an improved version of Fluo-3, is well-excited by the 488 nm laser line and is brighter than Fluo-3 wikipedia.org. Fluo-8 and its analogs are available with different Kd values, including Fluo-8 (~389 nM), Fluo-8H (~232 nM), Fluo-8L (~1.86 µM), and Fluo-8FF (~10 µM), allowing for the detection of intracellular Ca2+ levels in different ranges biomol.com. Cal-520 has a slightly higher affinity for Ca2+ than Fluo-3 and Fluo-4, with a Kd value of 320 nM biomol.com. This compound FlAsH (CaGF), a genetically targeted indicator, has a Kd of approximately 55 µM for Ca2+, which is well matched to the purported amplitudes and lifetimes of nanodomain Ca2+ pulses nih.govnih.gov.

The dynamic range of a calcium indicator refers to the change in fluorescence signal between the calcium-free and calcium-saturated states. A larger dynamic range generally allows for more sensitive detection of calcium fluctuations biomol.com. Fluo-3 has been shown to have favorably large dynamic ranges sensitive at detecting elementary and global Ca2+ fluxes biomol.com. The measurable range of Ca2+ concentrations for a given indicator is typically restricted to approximately 0.1×Kd to 10×Kd plos.org. Therefore, choosing an indicator with an appropriate Kd for the expected physiological calcium concentrations is crucial for reliable quantification plos.org.

Data Table: Calcium Binding Affinity (Kd) of Selected Green Calcium Indicators

IndicatorKd (approx.)Reference
This compound-1190 nM biomol.com
This compound-2550 nM oroboros.at
This compound-5N14 µM oroboros.atbiomol.com
Fluo-3390 nM biomol.com
Fluo-4355 nM ionbiosciences.com
Fluo-8389 nM biomol.comlumiprobe.com
Fluo-8H232 nM biomol.com
Fluo-8L1.86 µM biomol.com
Fluo-8FF10 µM biomol.com
Cal-520320 nM biomol.com
This compound FlAsH55 µM nih.govnih.gov
G-Ca-FLITS (at 37°C)209 nM biorxiv.org
G-Ca-FLITS (at RT)339 nM biorxiv.org

pH Sensitivity and Stability in Physiological Contexts

The performance of calcium indicators can be influenced by the cellular environment, including pH, the concentration of competing ions (such as Mg2+ and Zn2+), ionic strength, and binding to cellular components plos.orgresearchgate.net. Maintaining stable pH is particularly important for accurate calcium measurements, as the apparent Kd of chelators like EGTA can be significantly affected by small changes in pH around physiological levels physiology.org.

While the pH sensitivity of this compound specifically is not extensively detailed in the provided search results, the general principle applies to fluorescent indicators that their photophysical properties can be pH-dependent frontiersin.org. For example, some pH-sensitive fluorescent proteins show changes in fluorescence intensity or lifetime based on pH levels frontiersin.org. The green lifetime biosensor G-Ca-FLITS shows negligible sensitivity to pH in the physiological range, which is an advantageous property biorxiv.orgembo.org. Its lifetime response is stable above pH 7 elifesciences.org.

The stability of calcium indicators in physiological contexts is also crucial for reliable long-term measurements. Factors such as enzymatic cleavage (for acetoxymethyl esters), leakage from the cell, and photobleaching can affect the intracellular concentration and performance of the dye over time lumiprobe.comrevvity.com. For instance, cell-permeable acetoxymethyl ester forms of indicators like Fluo-4 AM and Fura-2 AM are cleaved by intracellular esterases to become fluorescent wikipedia.orgrevvity.comrevvity.com. However, de-esterified indicators can be actively effluxed from the cell by organic anion transporters, which can be inhibited by compounds like probenecid (B1678239) lumiprobe.comrevvity.comrevvity.com. Storing these reagents desiccated at low temperatures and protected from light is typically recommended to maintain stability revvity.comrevvity.com.

Some indicators, like Fluo-8, are noted to be less temperature-dependent compared to others, contributing to more consistent results biomol.com. The stability of products is generally guaranteed until their expiration date when stored as recommended and protected from light revvity.com.

Methodological Approaches for Integrating Calcium Green into Research Models

Strategies for Intracellular Delivery of Chemical Calcium Green Dyes

Chemical calcium indicators like this compound are typically membrane-impermeant in their active form due to negatively charged carboxyl groups. biomol.com To overcome this barrier and facilitate intracellular loading, several strategies have been developed.

Acetoxymethyl (AM) Ester Loading Protocols

Acetoxymethyl (AM) ester derivatives of fluorescent indicators, such as this compound-1 AM, are widely used for their ability to permeate cell membranes. biomol.combiomol.comthermofisher.com The AM groups mask the negative charges, rendering the molecule lipophilic and allowing passive diffusion across the plasma membrane. biomol.comthermofisher.com Once inside the cell, intracellular esterases cleave the AM groups, regenerating the charged, fluorescent calcium indicator which is then retained within the cytoplasm. biomol.comthermofisher.com

Typical AM ester loading protocols involve incubating cells with a working solution of the AM ester dissolved in an aqueous buffer, often supplemented with a nonionic detergent like Pluronic® F-127 to enhance solubility. thermofisher.comaatbio.comaatbio.com Incubation times and dye concentrations need to be optimized empirically for different cell types to achieve sufficient intracellular fluorescence without causing toxicity or dye compartmentalization. aatbio.comaatbio.comthermofisher.com For instance, a final concentration of 4-5 µM Cal Green™ 1 AM is recommended for most cell lines, with incubation times typically ranging from 30 to 60 minutes at 37°C. aatbio.comaatbio.com Including an organic anion transporter inhibitor, such as probenecid (B1678239), in the loading buffer can help reduce the leakage of the de-esterified dye from the cells, although probenecid can be toxic to some cells. biomol.comrevvity.comaatbio.comaatbio.com

Microinjection Techniques for Targeted Delivery

Microinjection is a direct and precise method for introducing membrane-impermeant substances, including the salt forms of this compound, into individual cells. thermofisher.comwikipedia.orgresearchgate.netnih.gov This technique bypasses the need for membrane permeability and enzymatic cleavage, ensuring that the active form of the dye is delivered directly into the cytoplasm. Microinjection is particularly useful for targeting specific cells within a heterogeneous population or in complex tissue environments, both in vitro and in vivo. researchgate.netnih.gov While microinjection offers excellent control over the delivery location and dosage in a single cell, it is a labor-intensive and time-consuming method, making it less suitable for labeling large cell populations. researchgate.netnih.gov

Electroporation for Cell Population Labeling

Electroporation is a technique that uses brief electrical pulses to transiently permeabilize cell membranes, allowing the entry of molecules that would otherwise be excluded. nih.govphysiology.orgnih.gov This method can be used to load calcium-sensitive dyes, including this compound, into populations of cells. nih.govnih.govphysiology.org Electroporation can be applied in bulk to label a large number of cells in a specific area or used in a more targeted manner with fine electrodes to label smaller groups or even single cells. nih.govresearchgate.netresearchgate.net Studies have shown that electroporation can result in rapid and extensive labeling of neurons and their processes. nih.govphysiology.orgnih.gov While it can cause transient disruption of cell function, recovery typically occurs relatively quickly. nih.govphysiology.org

Dextran (B179266) Conjugation for Enhanced Retention

Conjugating calcium indicators like this compound to dextran molecules significantly increases their molecular size. nih.govuvic.ca This larger size hinders the leakage of the dye from the cell and reduces compartmentalization into intracellular organelles, leading to improved retention and more stable fluorescence signals over extended periods. nih.govuvic.canih.govnih.gov Dextran-conjugated calcium indicators are membrane-impermeant and require invasive loading methods such as microinjection, patch pipette recording, or electroporation. thermofisher.combiomol.comthermofisher.comnih.gov this compound is available conjugated to dextrans of various molecular weights, such as 3,000, 10,000, 70,000, and 500,000 MW, allowing researchers to select a conjugate size appropriate for their specific experimental needs and cell types. thermofisher.comuvic.ca The enhanced retention offered by dextran conjugation is particularly advantageous for long-term calcium imaging experiments, especially at physiological temperatures where leakage of unconjugated dyes can be pronounced. nih.govuvic.canih.gov

Genetic Expression Systems for Genetically Encoded Calcium Indicators (GECIs)

While this compound is a chemical calcium indicator, genetically encoded calcium indicators (GECIs) represent an alternative approach to monitoring calcium dynamics. GECIs are protein-based sensors that are expressed within cells through genetic engineering. wikipedia.orgnih.govgoogle.comaddgene.org They typically consist of a calcium-binding domain linked to one or more fluorescent proteins, where calcium binding induces a conformational change that alters the fluorescence properties of the protein. wikipedia.orggoogle.comaddgene.org

Viral Vector-Mediated Transduction in in vitro and in vivo Models

Viral vectors are commonly used to deliver the genetic constructs encoding GECIs into target cells. nih.govgoogle.comaddgene.orgresearchgate.net This method allows for stable and often cell-type specific expression of the calcium indicator. addgene.orgresearchgate.net Adeno-associated viruses (AAVs) and lentiviruses are frequently employed viral vectors for GECI delivery in both in vitro cell cultures and in vivo animal models. nih.gov Viral transduction offers a non-invasive way to introduce calcium indicators into intact tissues and organisms, overcoming some limitations associated with the delivery of chemical dyes, such as potential cell damage or limited access to certain cell types or subcellular compartments. nih.govaddgene.orgresearchgate.net The use of different viral serotypes and cell-type specific promoters allows researchers to target GECI expression to defined cell populations, enabling the study of calcium signaling in specific neuronal subtypes or glial cells within complex neural circuits. addgene.orgfrontiersin.org

Interactive Data Table (Illustrative Example - Data would be populated from specific research findings if available and relevant to the outline sections):

Delivery MethodThis compound Form UsedTypical ApplicationAdvantagesLimitations
AM Ester LoadingThis compound-1 AMBulk loading of cell culturesSimple, relatively high throughputPotential for compartmentalization, leakage
MicroinjectionThis compound (salt)Single-cell targetingPrecise delivery, bypasses membrane permeabilityLow throughput, technically demanding
ElectroporationThis compound (salt)Cell population labelingRapid loading, can label in situTransient cell disruption, potential toxicity
Dextran Conjugation + Loading MethodThis compound-DextranLong-term imaging, in vivoEnhanced retention, reduced compartmentalizationRequires invasive loading method, limited availability of conjugates
Viral Vector TransductionGECI (e.g., GCaMP)Cell-type specific expressionNon-invasive in vivo, long-term expressionTime lag for expression, potential viral tropism limitations

Note: This table is illustrative and would ideally contain specific data points from research findings if they directly fit within the defined outline sections and were found during the search.

Transgenic Animal Models for Cell-Type Specific Expression

While genetically encoded calcium indicators (GECIs) like GCaMP are frequently used in transgenic animals for cell-type specific expression due to the ability to control their expression via specific promoters, the concept of cell-type specific targeting can also be relevant for chemical indicators like this compound, albeit through different methodologies mdpi.commightexbio.comwikipedia.org. Transgenic approaches primarily focus on GECIs, where the gene encoding the indicator is introduced into the animal's genome under the control of a cell-type specific promoter mdpi.comwikipedia.org. This ensures that the indicator is expressed only in the desired cell population mdpi.com.

Although this compound itself is a chemical dye and not genetically encoded, research in transgenic models often involves combining genetic tools with chemical indicators or using transgenic lines that facilitate the use of such indicators. For instance, studies might use transgenic animals expressing fluorescent proteins in specific cell types to aid in targeting or identifying those cells for subsequent loading with chemical calcium indicators like this compound ntu.edu.sg.

Transgenic reporter lines expressing GECIs have become powerful tools for in vivo calcium imaging, offering stable and homogenous expression in targeted cell types, overcoming some limitations of viral infection or electroporation plos.orgbiorxiv.org. While the direct transgenic expression of this compound is not applicable as it's a small molecule dye, the advancements in transgenic technology for calcium imaging, particularly with GECIs, highlight the broader context of achieving cell-type specificity in calcium studies in living animals mdpi.complos.org. The development of transgenic mice expressing different colored GECIs also allows for simultaneous tracking of calcium levels in multiple cell types, a principle that can inform experimental design even when using chemical dyes in conjunction with genetically labeled cells mdpi.com.

Research findings in transgenic models primarily detail the use and optimization of GECIs like GCaMP variants mdpi.commightexbio.comwikipedia.orgmdpi.com. For example, studies in transgenic mice expressing GCaMP6 have been used to study calcium dynamics in various cellular and subcellular compartments mdpi.com. The signal-to-noise ratio in these transgenic mice can be comparable to or better than that achieved with viral transduction biorxiv.org.

Preparation of Samples for Calcium Imaging

Proper sample preparation is critical for successful calcium imaging with chemical indicators like this compound. The method of preparation depends heavily on the sample type, such as cultured cells, tissue slices, or in vivo preparations. This compound-1 AM, the cell-permeant form, is widely used for loading into live cells due to its lipophilic nature, which allows it to cross cell membranes aatbio.comaatbio.comwikipedia.org. Once inside the cell, intracellular esterases cleave the AM group, trapping the hydrophilic this compound within the cytoplasm wikipedia.org.

For cultured cells, loading with this compound-1 AM typically involves incubating the cells with a working solution of the dye in a suitable buffer or growth medium aatbio.comaatbio.com. A recommended protocol involves preparing a stock solution of this compound-1 AM in anhydrous DMSO and then diluting it to a working concentration (e.g., 2-20 µM) in a buffer, often containing a nonionic detergent like Pluronic® F-127 to enhance solubility aatbio.comaatbio.com. Incubation times and dye concentrations may need empirical optimization for different cell lines to achieve optimal loading without toxicity aatbio.comaatbio.com. After incubation, the dye-loading solution is typically replaced with fresh buffer or medium aatbio.com.

Preparing tissue slices for calcium imaging with this compound also involves loading the dye into the cells within the slice. Immersion loading, where the slice is incubated in a dye-containing solution, is a common method, although its effectiveness can be limited in adult or thicker tissues due to poor dye penetration yakusaku.jppnas.org. For such preparations, alternative methods like spot loading or pressure ejection can be employed to deliver the dye more directly into the tissue or specific cell layers yakusaku.jppnas.org. Spot loading involves using a micropipette to eject a concentrated dye solution into the cell layer yakusaku.jp. Pressure ejection-based local dye delivery has been successfully applied in mouse brain tissue at various developmental stages, in vivo and in vitro, using membrane-permeant dyes including this compound-1 AM pnas.org.

The concentration of this compound-1 AM used for tissue slice loading can vary. For instance, a protocol for spot loading brain tissue suggests dissolving Oregon Green BAPTA-1 AM (another green calcium indicator) at a high concentration (2 mM) in a DMSO/Pluronic solution and then diluting it for ejection yakusaku.jp. While this specific concentration is for a related dye, it illustrates the principle of using concentrated stock solutions for localized delivery in tissue. Research indicates that even in tissue slices, achieving sufficient dye loading for imaging can be challenging, particularly in adult animals yakusaku.jppnas.org.

Data on optimal loading concentrations and incubation times for this compound in specific sample types are often determined empirically. However, general guidelines exist. For example, a final concentration of 4-5 μM this compound 1 AM is often recommended for many cell lines, with the exact concentration requiring empirical determination aatbio.comaatbio.com.

Research findings highlight the successful application of this compound and similar dyes in various preparations. For example, this compound-1 has been used for multiphoton excitation imaging in living tissues aatbio.com. Studies have demonstrated the use of chemical calcium indicators, including this compound-1 AM, for in vivo two-photon calcium imaging in mouse brain tissue pnas.org. These studies often involve optimizing the delivery method to ensure adequate dye loading in the target area pnas.org.

Sample TypeLoading MethodKey ConsiderationsRelevant Research Findings
Cultured CellsImmersion LoadingDye concentration, incubation time, presence of PluronicUsed for measuring intracellular calcium and influx/release studies aatbio.com.
Tissue SlicesImmersion LoadingTissue age, thickness, dye penetrationLimited effectiveness in adult or thick tissues yakusaku.jppnas.org.
Tissue SlicesSpot LoadingTargeted delivery, dye concentration, pressureUseful for late-DiV slice cultures or acute slices from adult animals yakusaku.jp.
In Vivo TissuePressure EjectionTargeted delivery, developmental stage, dye typeSuccessfully applied in mouse brain tissue using this compound-1 AM pnas.org.

The preparation of samples for calcium imaging with this compound necessitates careful consideration of the specific experimental model and the properties of the dye to ensure effective loading and accurate signal detection.

Advanced Imaging Modalities and Signal Processing for Calcium Green Data

Confocal Laser Scanning Microscopy (CLSM) for Spatio-Temporal Resolution

Confocal Laser Scanning Microscopy (CLSM) is a widely used technique for imaging fluorescently labeled samples with improved optical sectioning capabilities compared to conventional epifluorescence microscopy. This allows for the visualization of calcium dynamics within specific focal planes, providing enhanced spatial resolution in the z-direction. When combined with Calcium Green dyes, CLSM enables researchers to observe localized calcium transients and oscillations within cells and tissues with good spatio-temporal resolution.

Research findings have demonstrated the utility of CLSM with this compound for studying calcium signaling in various biological processes. For instance, CLSM has been employed to examine variations in intracellular free calcium concentration ([Ca²⁺]ᵢ) during early cell cleavage in zebrafish embryos. By microinjecting this compound-1 conjugated to dextran (B179266), researchers could measure fluorescent signals within specific optical sections, significantly improving spatial resolution. These studies revealed localized elevations of [Ca²⁺]ᵢ along the equator of dividing cells, correlating with the constriction of the cleavage furrow uchicago.edu. Co-injection with a non-calcium-sensitive rhodamine dye confirmed that the observed changes in this compound signal were true reflections of [Ca²⁺]ᵢ variations uchicago.edu.

While CLSM offers improved spatial resolution, the speed of image acquisition can be a limiting factor for capturing rapid calcium dynamics. Full-frame images may take several seconds to collect in conventional CLSM. To increase temporal resolution, researchers can capture restricted regions of the field of view at higher frequencies or use a single line-scan mode, achieving acquisition rates of only a few milliseconds tandfonline.com. More advanced confocal microscopes are designed to acquire full-frame images at video rates of 30 images per second or faster tandfonline.com.

It is important to note that live-cell imaging using CLSM with standard fluorochromes, including calcium indicators, can potentially induce intracellular calcium transients and cell death due to light-induced production of reactive oxygen species (ROS) physiology.org. Lowering laser power and using antioxidants can mitigate these effects physiology.org.

Multiphoton Excitation Microscopy for Deep Tissue Imaging

Multiphoton Excitation (MPE) microscopy, particularly two-photon excitation (2PE) microscopy, offers significant advantages for imaging deep within scattering biological tissues compared to CLSM. This is due to the use of longer excitation wavelengths, which scatter less, and the confinement of fluorescence excitation to the focal plane, minimizing out-of-focus background and photodamage wiley.comnih.gov. This compound dyes, or related green calcium indicators like Oregon Green BAPTA-1 (OGB-1), are compatible with multiphoton excitation, enabling deep tissue calcium imaging.

MPE microscopy with calcium indicators is an ideal tool for interrogating large ensembles of neurons in the intact brain, allowing simultaneous recording of signals from hundreds or potentially thousands of neurons nih.gov. Research has utilized 2PE microscopy for in vivo calcium imaging to study neuronal activity deep inside living organisms wiley.comnih.gov. For example, 2PE has been used for GCaMP calcium imaging over depths of 200 µm in the brain of axolotls wiley.com.

While MPE microscopy improves depth penetration, light scattering of both excitation and emitted light still imposes limits on imaging depth, typically restricting in vivo calcium imaging with conventional 2PE to superficial layers of the neocortex nih.gov. Recent developments, such as temporally focused widefield illumination, aim to improve imaging speed for calcium and voltage indicators with MPE wiley.com.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Sub-Membrane Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively illuminates a thin region (typically less than 400 nm) immediately adjacent to the coverslip-sample interface biologists.comresearchgate.net. This is achieved by directing the excitation laser beam at a supercritical angle, causing total internal reflection and generating an evanescent wave that penetrates only a short distance into the sample biologists.comresearchgate.net. This highly restricted illumination volume significantly reduces background fluorescence from the bulk of the cell, making TIRF microscopy ideal for studying events occurring at or near the plasma membrane with high signal-to-noise ratio and excellent axial resolution researchgate.netnih.govresearchgate.net.

This compound dyes are well-suited for TIRF microscopy to investigate calcium dynamics in the sub-membrane space. This is particularly valuable for studying localized calcium signaling events that occur in close proximity to the plasma membrane, such as those associated with ion channels, receptors, and exocytosis nih.govresearchgate.net.

Research has employed TIRF microscopy with genetically targeted calcium indicators, such as this compound FlAsH, to study calcium dynamics associated with specific proteins near the plasma membrane. By tagging L-type calcium channels with tetracysteine motifs and using this compound FlAsH, researchers could visualize calcium transients in HEK293 cells with improved signal-to-background ratio by confining observation to the plasma membrane nih.gov. This approach allows for the investigation of calcium nanodomains, spatially and temporally restricted regions of high calcium concentration important for various biological processes nih.gov. TIRF microscopy has also been instrumental in studies addressing plasma membrane recruitment and spatial distributions of signaling molecules, and has been used to image single plasma membrane Ca²⁺ channels with good spatial and temporal resolution researchgate.net.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Quantitative Calcium Measurements

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image. The fluorescence lifetime, the average time a molecule stays in an excited state before emitting a photon, can be sensitive to the local environment, including the concentration of ions like calcium nih.govresearchgate.net. Unlike intensity-based measurements, fluorescence lifetime is generally independent of dye concentration, excitation power, and photobleaching, making FLIM a powerful tool for quantitative measurements nih.govresearchgate.net.

Certain this compound variants and related green calcium indicators, such as Oregon Green BAPTA-1 (OGB-1), exhibit changes in their fluorescence lifetime upon calcium binding, making them suitable for FLIM-based calcium imaging nih.govresearchgate.netresearchgate.net. This allows for quantitative determination of calcium concentrations within cells and tissues.

Studies have utilized FLIM with green calcium indicators to perform quantitative calcium imaging. For example, researchers adapted the single-wavelength dye OGB-1 into a ratiometric dye using FLIM to allow quantitative imaging of cellular calcium nih.gov. By measuring the distinct lifetime contrast of the calcium-free and calcium-bound forms of OGB-1, calibration curves were generated to relate lifetime ratios to calcium concentration nih.gov. This approach has been applied for in vitro calibrations, single-cell microscopy, high-throughput imaging, and in single cells in the intact living brain nih.gov. Another study examined the suitability of novel calcium-sensitive dyes, including Asante this compound (ACG), for two-photon excited time-resolved fluorescence measurements, demonstrating that ACG exhibited a biexponential fluorescence decay behavior with decay times attributable to the calcium-free and calcium-bound species plos.org. FLIM has also been used with a green calcium biosensor, G-Ca-FLITS, which shows a calcium-dependent lifetime decrease that can be used to quantify calcium concentrations in cells elifesciences.org.

FLIM-based calcium imaging offers advantages for quantitative measurements, circumventing issues related to dye leakage and photobleaching that can affect intensity-based methods researchgate.net. Fast FLIM systems have been developed that can acquire images at high frame rates, enabling quantitative calcium imaging in dynamic systems like beating myocytes researchgate.net.

Table 1: Fluorescence Lifetime Characteristics of Selected Green Calcium Indicators

IndicatorCalcium-Free Lifetime (ns)Calcium-Bound Lifetime (ns)Reference
Oregon Green BAPTA-1~3.24 (OGB-5N)~0.23 (OGB-5N) researchgate.net
Asante this compoundBiexponential decayBiexponential decay plos.org
G-Ca-FLITSHigherLower (1.2 ns decrease) elifesciences.org

Note: Specific lifetime values can vary depending on the experimental conditions and the specific variant of the dye used.

Fiber Photometry for Population-Level Activity Monitoring in in vivo Systems

Fiber photometry is an in vivo calcium imaging technique used to measure the average fluorescence intensity changes from a population of genetically encoded calcium indicators (GECIs) or synthetic calcium dyes within a specific brain region of a freely-behaving animal mightexbio.commightexbio.comwikipedia.org. This method utilizes an implanted optical fiber to deliver excitation light and collect emitted fluorescence, providing a measure of the bulk calcium activity of the targeted cell population mightexbio.commightexbio.com. While it lacks the single-cell resolution of microscopy techniques, fiber photometry is valuable for monitoring population-level neural activity and correlating it with behavior in real-time mightexbio.comwikipedia.orgnih.gov.

Although genetically encoded calcium indicators like GCaMP are commonly used with fiber photometry wikipedia.org, synthetic calcium dyes like this compound can also be employed, particularly when targeted delivery to specific cell populations is achieved. Fiber photometry allows for data collection in freely moving animals, expanding the range of behaviors that can be studied researchgate.net.

Fiber photometry systems typically use LEDs or lasers to deliver excitation light through an optical fiber implanted in the brain region of interest mightexbio.comwikipedia.orgnih.gov. The emitted fluorescence from the calcium indicator is collected back through the same fiber and detected by a photodetector or camera mightexbio.comwikipedia.org. This provides a two-dimensional data output (fluorescence over time) reflecting the calcium activity of the entire expressing population researchgate.net.

Fiber photometry offers a lower entry barrier and is less invasive compared to single-cell resolution imaging technologies, making it a good starting point for in vivo calcium imaging and exploratory research mightexbio.commightexbio.com. It can also be used for multi-region calcium imaging by implanting multiple fibers mightexbio.com.

Adaptive Optics Scanning Laser Ophthalmoscopy (AOSLO) for Retinal Imaging

Adaptive Optics Scanning Laser Ophthalmoscopy (AOSLO) is a specialized imaging technique that combines adaptive optics with scanning laser ophthalmoscopy to achieve high-resolution imaging of the living retina at the cellular level retina-specialist.commdpi.comarvojournals.org. Adaptive optics corrects for the optical aberrations of the eye, enabling the visualization of individual photoreceptor cells and other fine retinal structures with a lateral resolution on the order of 2 µm retina-specialist.commdpi.comarvojournals.org.

While AOSLO is primarily used for structural imaging of the retina, the integration of fluorescence imaging capabilities allows for the study of functional signals, including calcium dynamics, in retinal cells. Although specific research using this compound dyes with AOSLO for retinal calcium imaging is not as widely reported as with genetically encoded indicators, the principle of using fluorescent calcium indicators with AOSLO for functional retinal studies is being explored researchgate.net.

AOSLO systems typically use a wavefront sensor to measure ocular aberrations and a deformable mirror to correct them retina-specialist.commdpi.com. A scanning laser is then used to illuminate the retina, and the reflected or fluorescent light is detected to form an image retina-specialist.commdpi.com. The high resolution provided by AOSLO allows for the correlation of functional signals, such as calcium transients, with the structure of individual retinal cells arvojournals.org.

High-Throughput Screening (HTS) Platforms Utilizing this compound

High-Throughput Screening (HTS) platforms are designed to rapidly test large numbers of compounds or genetic perturbations for their effects on biological processes. Calcium signaling is a common readout in HTS assays due to its involvement in a wide range of cellular responses, particularly those mediated by G protein-coupled receptors (GPCRs) and ion channels sci-hub.semoleculardevices.com. This compound dyes, along with other calcium-sensitive fluorescent indicators, are widely used in HTS platforms to monitor intracellular calcium changes in response to various stimuli.

This compound dyes are suitable for HTS applications because they exhibit a significant increase in fluorescence intensity upon calcium binding, providing a robust signal that can be easily detected using fluorescence plate readers or automated microscopy systems sci-hub.semoleculardevices.com. They can be used in cell-based assays to directly assay the activity of targets that modulate intracellular calcium levels sci-hub.se.

HTS platforms utilizing this compound often involve loading cells with a cell-permeable form of the dye (e.g., AM ester), which is then cleaved by intracellular esterases to its cell-impermeable form moleculardevices.combiomol.com. Upon stimulation, changes in intracellular calcium concentration are detected as changes in fluorescence intensity. These platforms can be used for drug discovery, toxicity testing, and phenotypic screening moleculardevices.comjove.com.

Table 2: Applications of this compound in High-Throughput Screening

ApplicationDescriptionRelevant this compound Properties
GPCR and Ion Channel ScreeningIdentifying compounds that modulate receptor or channel activity via calcium.Fluorescence increase upon calcium binding, compatibility with HTS readers. sci-hub.semoleculardevices.com
Drug DiscoveryScreening compound libraries for potential drug candidates affecting calcium.Robust fluorescent signal, ease of use in automated systems. sci-hub.semoleculardevices.com
Toxicity TestingAssessing the impact of compounds on cellular calcium homeostasis.Sensitivity to changes in intracellular calcium. jove.com
Phenotypic ScreeningIdentifying compounds that induce specific calcium-related cellular phenotypes.Ability to monitor dynamic calcium changes in cell populations. jove.com

Automated microfluidic platforms integrated with calcium imaging can also be used for high-throughput single-cell analysis and drug screening, requiring only small volumes of stimulation solutions mdpi.com.

Computational Methods for Signal Denoising and Artifact Removal

Calcium imaging data, including that obtained with this compound, can be affected by various sources of noise and artifacts, which can obscure genuine biological signals. These include shot noise, electronic noise, background fluorescence, and motion artifacts nih.gov. Effective computational methods are crucial for improving the signal-to-noise ratio (SNR) and removing artifacts to ensure accurate downstream analysis.

Traditional signal processing techniques for denoising calcium imaging data include methods based on constrained nonnegative matrix factorization (CNMF) and its extensions (e.g., CNMF-E), which aim to demix and denoise signals from multiple neurons nih.gov. These methods are often integrated into comprehensive analysis pipelines nih.gov. However, their performance can be dependent on a relatively high imaging contrast-to-noise ratio nih.gov.

More recently, deep learning models have emerged as powerful tools for denoising calcium imaging data. Self-supervised deep learning models, such as DeepCAD, have shown effectiveness in recovering high-quality images even when acquired at low laser energies without requiring paired high SNR data for training nih.gov. Another deep learning framework, DeepSeparator, has been proposed for separating neural signals from artifacts in embedding space arxiv.org. These approaches can be particularly beneficial when dealing with noisy this compound data acquired under challenging imaging conditions.

Motion artifacts are a significant challenge, especially in studies involving live or behaving organisms nih.govplos.org. These artifacts can cause apparent shifts or distortions in fluorescence signals, complicating the tracking of cellular activity. One strategy to mitigate motion artifacts is using two-channel imaging, where one channel captures the activity-dependent calcium indicator (like this compound) and another captures an activity-independent fluorophore plos.org. Computational methods can then use the signal from the activity-independent channel to identify and remove motion-induced components from the calcium signal plos.org. While taking the ratio of the two channels is a simple approach, more advanced methods, such as those based on latent variable models, can better account for channel-independent noise plos.org. Deep learning pipelines have also been developed for simultaneous denoising and motion artifact removal, demonstrating improved image resolution and SNR compared to traditional methods nih.govmdpi.com.

The application of these denoising and artifact removal techniques to data acquired with this compound helps to improve the fidelity of the recorded calcium signals, making subsequent quantitative analysis more reliable.

Quantitative Analysis of Calcium Transients and Oscillations

Quantitative analysis of calcium transients and oscillations detected with indicators like this compound is essential for understanding the temporal and spatial dynamics of calcium signaling and its biological roles biorxiv.org. This involves extracting various parameters from the fluorescence signals that reflect changes in intracellular calcium concentration.

Key metrics commonly extracted for quantitative analysis include:

Peak Amplitude: The maximum increase in fluorescence intensity during a calcium transient, reflecting the peak calcium concentration reached biorxiv.orgnih.gov.

Area Under the Curve (AUC): The integrated fluorescence signal over the duration of a transient, providing a measure of the total calcium influx or release biorxiv.org.

Frequency: The rate at which calcium transients or oscillations occur biorxiv.orgnih.govmdpi.com.

Rise Rate: The speed at which the fluorescence signal increases during the onset of a transient biorxiv.org.

Duration: The length of time a calcium transient persists, often measured as Full Width at Half-Maximum (FWHM) or Full Width at Half-Prominence (FWHP) biorxiv.org.

Time Onset and Peak Occurrence Time: The time points marking the beginning and the peak of a transient, respectively biorxiv.org.

Baseline: The resting fluorescence level before a calcium transient nih.govnih.gov.

Various computational tools and software packages are available to facilitate the quantitative analysis of calcium imaging data. These tools often include functionalities for signal extraction from regions of interest (ROIs), background subtraction, and the calculation of the aforementioned metrics nih.govnih.gov. For instance, the relative fluorescence variation (ΔF/F0), calculated as the change in fluorescence (ΔF) normalized to the baseline fluorescence (F0), is a commonly used measure for quantifying calcium signals nih.govnih.gov. Background subtraction methods, such as subtracting the intensity from a region without the indicator, may be necessary depending on the analysis package nih.gov.

Analysis pipelines can involve steps such as image pre-processing (including denoising and motion correction), segmentation to identify individual cells or regions, extraction of fluorescence signals over time, and subsequent analysis of these traces to identify and quantify calcium events nih.govbiorxiv.org. Automated algorithms have been developed to detect calcium events like sparks (localized, transient calcium releases) based on statistically significant local increases in fluorescence plos.org.

The analysis of calcium oscillations involves identifying repetitive fluctuations in calcium levels and characterizing their properties, such as frequency, amplitude, and regularity biorxiv.orgmdpi.com. Changes in these oscillatory patterns can be indicative of different cellular states or responses mdpi.com. Tools like CalciumInsights provide descriptive statistical analysis through various metrics extracted from dynamic calcium transients and oscillations biorxiv.org.

Applications of Calcium Green in Fundamental Biological and Physiological Research

Neuronal Calcium Signaling and Synaptic Plasticity Studies

Calcium signaling is fundamental to neuronal function, regulating processes from neurotransmitter release to gene expression and synaptic plasticity biologists.comfrontiersin.orgmdpi.com. Fluorescent calcium indicators like Calcium Green have been instrumental in dissecting these processes.

Investigating Action Potential-Evoked Calcium Transients

Action potentials, the electrical signals transmitted by neurons, trigger rapid and localized increases in intracellular calcium concentration, known as calcium transients. These transients are crucial for various downstream events, including neurotransmitter release and the induction of synaptic plasticity. This compound has been used to visualize and quantify these action potential-evoked calcium transients in different neuronal compartments, such as the soma and dendrites nih.govphysiology.org. Studies using this compound-1 in rat neocortical layer V pyramidal neurons have shown that single action potentials propagating into the apical dendrite evoke a rapid transient increase in intracellular calcium nih.gov. Similarly, this compound-1 has been employed to investigate spike-evoked calcium transients in mesopontine cholinergic neurons, demonstrating that serotonin (B10506) can inhibit these transients in the soma and proximal dendrites physiology.org. The amplitude and kinetics of these transients can vary depending on the location within the neuron and the firing properties of the cell physiology.org.

Monitoring Localized Calcium Dynamics in Dendritic Spines and Synapses

Dendritic spines are small protrusions on dendrites that receive most excitatory synaptic inputs. Localized calcium dynamics within these spines are critical for synaptic plasticity, the process by which synapses strengthen or weaken over time mdpi.comphysiology.orgnih.gov. Calcium influx through NMDA receptors and voltage-sensitive calcium channels at the synapse leads to a localized rise in spine calcium concentration, which can trigger long-term changes in synaptic strength physiology.orgnih.gov. Fluorescent indicators, including those in the this compound family, allow researchers to monitor these highly localized calcium transients within individual dendritic spines and synapses, providing insights into the biochemical computations occurring at these sites nih.govescholarship.org. The morphology of dendritic spines can influence calcium dynamics and subsequently impact synaptic weight changes nih.govescholarship.org.

Analysis of Neural Circuit Activity in Animal Models

Understanding how populations of neurons interact within circuits is essential for deciphering brain function. Calcium imaging with fluorescent indicators provides a means to monitor the activity of hundreds of neurons simultaneously in live animals nih.govphysiology.orgmightexbio.com. While genetically encoded calcium indicators (GECIs) like GCaMP are now widely used for in vivo studies, chemical indicators like this compound were among the earlier tools employed for bulk loading of tissue to record spiking activity from multiple neurons nih.govphysiology.orgfrontiersin.org. This approach has been valuable for gaining insights into the firing patterns of neural circuits underlying different behaviors in animal models nih.govphysiology.org. Calcium-based optical fiber photometry, which can record bulk changes in calcium fluorescence signals, allows for the investigation of circuit-specific activity dynamics in genetically defined neurons in animal models mightexbio.comfrontiersin.org.

Cellular Signaling Pathways Beyond Neurons

Calcium signaling is not limited to the nervous system; it plays vital roles in a wide array of cellular processes in other tissues, including muscle contraction and immune cell activation.

Muscle Contraction Mechanisms and Excitation-Contraction Coupling

In muscle cells, calcium is the key regulator of contraction. The process of excitation-contraction coupling (ECC) involves the rapid communication between electrical signals in the muscle membrane and the release of calcium from the sarcoplasmic reticulum, leading to muscle contraction nih.govnih.govrevistabiomedica.org. Fluorescent calcium indicators are used to measure the changes in myoplasmic free calcium concentration that occur during ECC researchgate.net. Quantitative studies in intact muscle preparations have relied heavily on these dyes to understand the kinetics and amplitude of calcium transients that activate the contractile machinery researchgate.net. Research using calcium indicators has demonstrated that fatiguing contractions are associated with decreased tetanic intracellular calcium concentrations and impaired release and uptake of calcium by the sarcoplasmic reticulum researchgate.net.

Endocrine Cell Secretion Mechanisms (e.g., Insulin (B600854) Secretion)

Calcium signaling plays a critical role in the mechanisms of endocrine cell secretion, including the glucose-stimulated release of insulin from pancreatic beta cells. mdpi.comwikipedia.org Glucose uptake by beta cells leads to a cascade of events that ultimately results in the influx of calcium ions, which triggers the exocytosis of insulin-containing granules. wikipedia.orgbiocrine.com Fluorescent calcium indicators like this compound are instrumental in studying these processes by allowing researchers to monitor changes in intracellular calcium concentrations in real-time. wikipedia.org

Research has shown that glucose metabolism in beta cells increases intracellular ATP concentration, leading to the closure of ATP-sensitive potassium channels (K⁺ATP). mdpi.comfrontiersin.org This closure causes membrane depolarization, activating voltage-dependent Ca²⁺ channels (VDCCs) and promoting calcium entry into the cell. mdpi.combiocrine.comfrontiersin.org The resulting rise in intracellular calcium concentration is a key trigger for insulin secretion. wikipedia.orgbiocrine.com Studies utilizing calcium imaging techniques with dyes sensitive to these calcium fluctuations provide insights into the dynamics and regulation of insulin release. wikipedia.org Furthermore, the extracellular calcium-sensing receptor (CaR) in pancreatic islets is suggested to play a role in cell-to-cell communication by detecting local increases in extracellular Ca²⁺, which are co-released with insulin, thereby coordinating activity and enhancing glucose-induced insulin secretion. bioscientifica.com

G-Protein Coupled Receptor (GPCR) Activation Studies

G-protein coupled receptors (GPCRs) are a large and diverse family of cell surface receptors involved in transducing extracellular signals into intracellular responses. nih.gov Many GPCRs, particularly those coupled to the Gq protein, trigger an increase in intracellular calcium concentration as part of their signaling pathway. nih.govscienceopen.combiorxiv.org this compound and other fluorescent calcium indicators are widely used to monitor these calcium transients and study GPCR activation. nih.govbiorxiv.org

Upon ligand binding, Gq-coupled GPCRs activate phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). biorxiv.orgmolbiolcell.org IP₃ then binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of calcium from intracellular stores into the cytoplasm. biorxiv.orgmolbiolcell.org This increase in cytosolic calcium can be detected using fluorescent indicators, providing a readout of GPCR activation. nih.govbiorxiv.org Studies using this compound have investigated the temporal correlation between the activation of the Gαq pathway and downstream cellular responses, such as neurite retraction in neuronal cell lines. biorxiv.orgmolbiolcell.org Genetically encoded calcium indicators (GECIs), some of which are based on green fluorescent proteins like GCaMP, are also used to monitor GPCR activation and the resulting calcium dynamics in various cell types and even in vivo. nih.govscienceopen.comresearchgate.net These tools allow for the study of endogenous GPCRs and the effects of different ligands. scienceopen.com

Organellar and Subcellular Calcium Dynamics

Intracellular calcium homeostasis is tightly regulated, with different organelles serving as important calcium stores and playing distinct roles in shaping calcium signals. mdpi.commdpi.com this compound and targeted calcium indicators are employed to investigate calcium dynamics within specific organelles and at the junctions between them.

Mitochondria play a crucial role in cellular calcium handling, influencing both physiological and pathophysiological processes. nih.gov They can rapidly take up large amounts of calcium from the cytosol, particularly in areas of high calcium concentration near calcium entry points or release sites. nih.govoup.com This mitochondrial calcium uptake is mediated primarily by the mitochondrial uniporter complex located in the inner mitochondrial membrane. nih.govjove.com

This compound, particularly membrane-impermeant formulations like this compound-5N, is used to measure mitochondrial calcium uptake in isolated mitochondria and permeabilized cells. oroboros.atnih.govjove.com In experiments with isolated mitochondria, the decrease in extra-mitochondrial this compound fluorescence is monitored as calcium is taken up into the mitochondrial matrix. nih.govbmglabtech.com Sequential additions of calcium can be used to assess the mitochondrial calcium uptake capacity. nih.govbmglabtech.com The mitochondrial calcium retention capacity (CRC), which is the maximum amount of calcium mitochondria can accumulate before releasing it (often due to the opening of the mitochondrial permeability transition pore), can also be evaluated using this compound-5N by observing the sudden increase in extra-mitochondrial fluorescence when calcium is released. bmglabtech.com

The endoplasmic reticulum (ER) is the largest intracellular calcium store and plays a central role in regulating cytosolic calcium concentrations through the release and reuptake of calcium ions. mdpi.compnas.org Calcium signaling involving the ER is critical for numerous cellular processes, including protein folding, lipid synthesis, and cell-to-cell adhesion. mdpi.comnih.govnih.gov The plasma membrane (PM) also plays a vital role in calcium signaling through the activity of calcium channels that mediate calcium influx from the extracellular space and calcium pumps that extrude calcium from the cell. mdpi.complos.org

Fluorescent calcium indicators are used to study calcium dynamics associated with the ER and PM. For example, thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, is used to induce ER stress and release of ER calcium, which can be monitored with calcium indicators. ibidi.com Studies have shown that ER calcium signaling is involved in regulating epidermal barrier response and desmosomal structure. nih.gov Perturbation of the epidermal barrier can lead to a rapid increase in intracellular calcium, partly due to the release of ER calcium. nih.gov Calcium influx across the plasma membrane through stretch-activated channels has also been shown to initiate calcium signaling cascades, followed by IP₃-mediated calcium release from the ER. plos.org Specialized nanobiosensors utilizing this compound-1 Dextran (B179266) have been developed to detect localized calcium changes in sub-plasma membrane microdomains in single living cells, allowing for the study of transient elementary calcium signaling events. austinpublishinggroup.com

Membrane contact sites, where the membranes of different organelles come into close proximity, are crucial for efficient calcium transfer and communication between organelles. pnas.orgmdpi.comresearchgate.net These junctions, such as those between the ER and mitochondria (MAMs) and the ER and plasma membrane (ER-PM junctions), facilitate rapid and localized calcium signaling that is essential for various cellular functions. mdpi.compnas.orgmdpi.comresearchgate.net

Studying calcium dynamics specifically at these interorganellar junctions has been challenging with traditional calcium indicators due to their diffusion throughout the cytosol or within entire organelles. pnas.orgpnas.org To address this, novel genetically encoded calcium indicators (GECIs) have been developed that are designed to localize specifically to these contact sites. pnas.orgpnas.org For example, split-GECIs, including green fluorescent versions, have been engineered where the fluorescent protein is split into two halves, each targeted to the membrane of a different organelle involved in a junction. pnas.orgpnas.org Fluorescence is reconstituted only when the two halves come into close proximity at the membrane contact site, allowing for the selective monitoring of calcium dynamics at these specific locations. pnas.orgpnas.org These split-GECIs have been used to investigate calcium activity at Mito-ER junctions and ER-plasma membrane junctions, providing insights into interorganellar calcium transfer and its role in cellular processes. pnas.org

Endoplasmic Reticulum and Plasma Membrane Calcium Signaling

Plant Cell Physiology and Stress Responses

Calcium ions act as a ubiquitous second messenger in plant cells, playing critical roles in growth, development, and responses to various environmental stimuli and stresses. mdpi.comfrontiersin.orgnih.govmdpi.com Abiotic stresses such as drought, salinity, and extreme temperatures induce changes in intracellular calcium concentrations, which are decoded by calcium-binding proteins to activate downstream signaling pathways. mdpi.comfrontiersin.orgnih.govmdpi.com

Guard Cell Cytosolic Calcium Regulation

This compound has been instrumental in studying the intricate mechanisms of cytosolic calcium regulation in plant guard cells. Guard cells, which surround stomatal pores on the surface of leaves, play a critical role in regulating gas exchange and water balance in plants. Changes in stomatal aperture are influenced by various environmental factors and plant hormones, with cytosolic Ca²⁺ acting as a key second messenger in these processes ucsd.eduoup.com.

Research utilizing this compound has demonstrated that increases in guard cell cytosolic Ca²⁺ concentration are associated with stomatal closure ucsd.eduoup.commdpi.com. These Ca²⁺ elevations can lead to the activation of anion efflux channels and the downregulation of K⁺ uptake channels, contributing to the decrease in guard cell turgor pressure and subsequent stomatal closure ucsd.edu. Studies using this compound-1 AM (acetoxymethyl ester) have allowed researchers to load the dye into guard cells of species like Arabidopsis and Commelina communis to visualize and measure these calcium dynamics ucsd.edu.

Experiments have shown that abscisic acid (ABA), a plant hormone involved in stress responses, induces increases in [Ca²⁺]ᵢ in guard cells, preceding stomatal closure ucsd.eduoup.com. While some studies initially suggested that not all guard cells show detectable [Ca²⁺]ᵢ increases following ABA exposure, indicating potential Ca²⁺-independent pathways, this compound imaging has provided evidence for ABA-induced calcium influx, potentially from the extracellular space ucsd.edu.

Furthermore, this compound has been used to investigate the spatial and temporal aspects of Ca²⁺ signaling in guard cells, revealing that local Ca²⁺ changes can differ from the mean changes across the entire cell oup.com. Studies have also explored the role of Ca²⁺ in CO₂-regulated stomatal movements, showing that CO₂ concentration changes can modulate repetitive calcium transient patterns in guard cells pnas.org.

Response to Abscisic Acid (ABA) and Other Hormones

This compound has been widely applied to study the role of calcium signaling in plant responses to hormones, particularly abscisic acid (ABA). ABA is a crucial phytohormone that mediates plant responses to various stresses, including drought, and plays a significant role in processes like stomatal closure and seed dormancy mdpi.com.

Research using calcium-sensitive dyes like this compound has helped establish that ABA induces an increase in cytosolic Ca²⁺ in target cells, such as guard cells ucsd.eduoup.com. This increase in Ca²⁺ is a critical step in the ABA signaling pathway, leading to downstream effects like the activation of kinases and changes in ion channel activity, ultimately resulting in physiological responses mdpi.commdpi.com.

Studies have indicated that ABA-induced calcium signals can originate from both extracellular influx and release from intracellular stores ucsd.edu. The precise mechanisms linking ABA perception to Ca²⁺ elevation are an active area of research, and fluorescent indicators like this compound have been essential tools in dissecting these pathways. For instance, research suggests that ABA may induce calcium influx transients from the extracellular space in guard cells ucsd.edu.

Beyond ABA, calcium signaling is implicated in the responses to other plant hormones and environmental stimuli. This compound, by providing a visual readout of intracellular calcium dynamics, facilitates the investigation of how different signals converge on or modulate calcium transients to elicit specific cellular responses. The interaction between calcium and hormones like ABA is complex, with studies suggesting that ABA may require Ca²⁺ ions for its induction and that ABA can work downstream of Ca²⁺ in certain signaling pathways ekb.eg.

Developmental Biology and Embryogenesis Studies

Calcium signaling plays a fundamental role in various developmental processes, including embryogenesis. This compound has been employed in developmental biology to visualize and understand the dynamic changes in intracellular calcium that occur during embryonic development in different organisms.

In the context of embryogenesis, precisely regulated calcium transients are known to be involved in critical events such as fertilization, cell division, cell shape changes, tissue rearrangements, and differentiation chemotaxis.hufrontiersin.org. Fluorescent calcium indicators, including chemical dyes like this compound and Fura, have been used to image these intracellular calcium transients in developing embryos chemotaxis.huresearchgate.net. Dyes injected into early-stage embryos can spread to daughter cells, allowing for the long-term in vivo imaging of intracellular calcium levels in multicellular tissues chemotaxis.hu.

Studies in various model organisms, such as zebrafish (Danio rerio) and tunicates, have utilized calcium imaging techniques to investigate calcium dynamics during embryogenesis chemotaxis.huresearchgate.netfrontiersin.org. For example, research in zebrafish embryos has employed this compound dextran to label cells and measure intracellular calcium in neurons during development researchgate.net. These studies have revealed that calcium signals are associated with several aspects of embryonic development, from organogenesis to the differentiation of various tissue systems researchgate.net.

This compound, along with other calcium probes, has helped researchers observe that calcium levels can increase at specific developmental stages, such as the end of the blastula stage and during early gastrulation, correlating with the onset of collective cell movements chemotaxis.hu. These calcium increases are thought to be linked to the activation of the cytoskeleton and the generation of forces required for cell shape changes and motility during morphogenetic events chemotaxis.hu.

The use of this compound in developmental studies provides valuable spatio-temporal information about calcium signaling, contributing to a better understanding of how these dynamic calcium changes orchestrate the complex processes of embryonic development.

Challenges and Limitations in Calcium Green Research Applications

Photobleaching and Phototoxicity in Live Cell and in vivo Imaging

Photobleaching, the irreversible photochemical destruction of a fluorophore upon prolonged exposure to excitation light, is a significant limitation when using Calcium Green in live cell and in vivo imaging. oxinst.comuk.com As the dye molecules photobleach, the fluorescence signal diminishes over time, making it difficult to monitor calcium dynamics during extended experiments or to compare fluorescence intensities across different time points or experiments. plos.orguk.com

In addition to photobleaching, the excitation light can induce phototoxicity, leading to cellular damage and altered physiological responses. teledynevisionsolutions.comuk.comphysiology.org This can occur through the generation of reactive oxygen species or localized heating, potentially affecting the very calcium dynamics being studied. teledynevisionsolutions.comuk.com While visible light-excitable dyes like this compound are generally considered less phototoxic than UV-excitable dyes, prolonged or high-intensity illumination can still cause adverse effects, compromising cell viability and the physiological relevance of the observed calcium signals. physiology.orgthermofisher.comresearchgate.net Reducing light intensity and exposure time are common strategies to mitigate photobleaching and phototoxicity, although this must be balanced with the need for sufficient signal detection. uk.com

Intracellular Dye Compartmentalization and Non-Specific Binding

Achieving uniform distribution of fluorescent calcium indicators throughout the intracellular space can be challenging. This compound, particularly in its acetoxymethyl (AM) ester form used for cell loading, can be subject to compartmentalization within specific organelles, such as vacuoles, mitochondria, or the endoplasmic reticulum, rather than remaining solely in the cytosol. ucsd.eduoup.comresearchgate.net This non-uniform distribution can lead to inaccurate measurements of cytosolic calcium concentrations and complicate the interpretation of localized calcium signals. researchgate.net For example, studies have shown that this compound-1 AM can load into vacuoles in certain plant cell types. ucsd.edu

Interference from Sample Autofluorescence

Biological samples intrinsically exhibit autofluorescence from various endogenous molecules, including flavoproteins and NAD(P)H. mdpi.com This autofluorescence can overlap spectrally with the emission of fluorescent calcium indicators like this compound, leading to increased background signal and reduced signal-to-noise ratio. thermofisher.commdpi.com While visible light-excitable dyes like this compound generally offer reduced interference from autofluorescence compared to UV-excitable dyes, autofluorescence in the green spectral range can still be problematic, particularly in certain cell types or tissues. teledynevisionsolutions.comthermofisher.commoleculardevices.com This interference can obscure small calcium transients or make it difficult to accurately quantify calcium levels, especially in samples with high intrinsic fluorescence. bitesizebio.com

Buffering Effects of Exogenous Probes on Endogenous Calcium Dynamics

Fluorescent calcium indicators are essentially calcium chelators introduced into the cell. As such, they can bind to and buffer intracellular calcium ions, thereby altering the cell's natural calcium dynamics. nih.govthermofisher.com The introduction of a high concentration of exogenous buffer can impact the amplitude, kinetics, and spatial spread of calcium signals, potentially masking subtle physiological events or introducing artifacts. nih.gov The extent of this buffering effect depends on the concentration and calcium binding affinity (Kd) of the indicator used. oxinst.comthermofisher.com High-affinity indicators are more likely to buffer calcium than low-affinity indicators. thermofisher.com Researchers must carefully consider the concentration of this compound used and its affinity relative to the expected physiological calcium concentrations to minimize perturbation of endogenous calcium signaling. nih.govoxinst.com

Kinetic Response Limitations of Current Indicators for Ultrafast Events

Calcium signaling in cells can occur on very rapid timescales, particularly in localized microdomains and nanodomains near calcium channels. nih.govnih.gov While some this compound variants and related indicators have relatively fast calcium binding and unbinding kinetics, their response time may still be a limitation for accurately capturing and resolving these ultrafast calcium events. oxinst.comnih.govmdpi.comvu.nl The rate at which the indicator's fluorescence changes in response to rapid fluctuations in calcium concentration is crucial for accurately reflecting the true kinetics of the biological signal. oxinst.comnih.gov Indicators with slower kinetics may average out rapid transients or fail to detect transient, highly localized calcium increases, potentially leading to an incomplete understanding of the underlying biological processes. nih.govnih.gov

Technical Challenges in in vivo Deep Brain and Tissue Imaging

The application of chemical calcium indicators, such as the this compound series, for in vivo imaging of calcium dynamics in deep brain regions and other dense tissues presents several significant technical challenges. Despite their utility in reporting intracellular calcium concentrations, the inherent properties of these fluorescent dyes and the nature of biological tissue limit their effectiveness in such demanding applications.

A primary limitation is the significant light scattering and absorption that occurs in biological tissues, particularly in dense structures like the brain. nih.govresearchgate.netbiorxiv.orgacs.orgnih.govresearchgate.netmdpi.com This phenomenon severely restricts the penetration depth of excitation light and the collection of emitted fluorescence, making it difficult to image cells and processes located deep within the tissue using conventional wide-field or confocal microscopy. nih.gov While techniques like two-photon microscopy offer improved depth penetration by utilizing longer excitation wavelengths and generating fluorescence only at the focal point, even these advanced methods face limitations in very deep regions. nih.govresearchgate.netmdpi.com For instance, imaging studies using this compound-1 dextran (B179266) in the mammalian brain reported a depth limit of approximately 200-300 µm. pnas.org

Delivery of chemical calcium dyes to target cells within intact, deep tissue is another substantial hurdle. Cell-impermeant forms require invasive methods like microinjection or electroporation, which typically label only a limited number of cells (e.g., 10-100 cells with electroporation using this compound-1). nih.gov While this allows for high-contrast imaging of the injected cells, it makes studying the activity of large cellular ensembles difficult. nih.gov Cell-permeant acetoxymethyl (AM) ester forms, such as this compound-1 AM, are designed to cross cell membranes and are subsequently cleaved by intracellular esterases to trap the dye inside the cell. bitesizebio.comphysiology.org These can be applied via bulk loading or microinjection of the AM ester form. nih.govphysiology.org However, bulk loading often results in the non-specific labeling of various cell types in the vicinity, including both neurons and glial cells, complicating the isolation of signals from specific cell populations. nih.gov Furthermore, AM ester dyes can sometimes compartmentalize into subcellular organelles rather than remaining in the cytosol, leading to inaccurate measurements of cytosolic calcium dynamics. bitesizebio.commdpi.com The availability of suitable forms of the dye is also a practical challenge; for example, at one point, Asante this compound was only commercially available in the salt form, necessitating invasive microinjection for in situ recordings and making simultaneous analysis of multiple cells virtually impossible. plos.org

Issues related to the photophysical properties of the dyes also pose challenges for quantitative and long-term imaging in vivo. Fluorescent dyes are susceptible to photobleaching, where repeated excitation leads to irreversible loss of fluorescence, limiting the duration of imaging experiments. plos.org Dye leakage from cells can also occur over time, altering the intracellular dye concentration. plos.org Since fluorescence intensity is dependent on dye concentration, these changes, along with variations in cellular volume, can make accurate quantification of calcium concentrations difficult based solely on intensity measurements. plos.org Ratiometric calcium indicators, which exhibit a shift in excitation or emission spectra upon calcium binding, can help correct for variations in dye concentration and optical path, offering more reliable quantitative data. bitesizebio.commdpi.complos.org However, ratiometric imaging requires specialized microscopy setups capable of rapidly switching between excitation or emission wavelengths, which can be technically complex and not universally available, particularly for multiphoton microscopy. bitesizebio.commdpi.complos.org

While chemical indicators like this compound offer high spatial resolution, their temporal resolution can be limited by the kinetics of the calcium binding and unbinding process and the indicator's fluorescence response time, potentially making it challenging to capture very rapid calcium transients compared to electrophysiological recording techniques. researchgate.netmdpi.com

Future Directions and Emerging Innovations in Green Calcium Indicator Technology

Development of Novel Green-Emitting Sensors with Enhanced Properties

Significant effort is directed towards improving the performance characteristics of green GECIs to overcome limitations such as limited brightness, dynamic range, and slow kinetics. These advancements aim to enable the detection of subtle calcium changes and rapid events with greater fidelity.

Improved Brightness and Dynamic Range

Enhancing the brightness and dynamic range of green calcium indicators is a key area of development. Brighter indicators allow for the detection of smaller calcium transients and enable imaging with lower excitation light intensities, thereby reducing phototoxicity and photobleaching. A higher dynamic range, defined as the maximal fluorescence change over the baseline, improves the sensitivity and quantitative accuracy of calcium measurements.

Recent advancements have led to the development of green GECIs with substantially improved brightness and dynamic range. For instance, YTnC2, a green GECI based on toadfish troponin C, demonstrated a 5.7-fold higher molecular brightness and a 6.4-fold increased dynamic range in vitro compared to its predecessor, YTnC. nih.govnih.govresearchgate.net In mammalian cells, YTnC2 showed a 3.3-fold larger dynamic range and 6.8-fold higher brightness than YTnC. nih.gov Another indicator, NCaMP7, engineered using the bright monomeric green fluorescent protein mNeonGreen, exhibits a 1.7-fold higher brightness than GCaMP6s and a significant 27-fold enhanced dynamic range in vitro compared to NTnC, an earlier mNeonGreen-based indicator. mdpi.com NCaMP7 is reported to be among the brightest green calcium indicators developed to date, with a molecular brightness 1.8-fold higher than mEGFP. mdpi.com The GCaMP series itself has seen iterative improvements through mutagenesis, leading to enhanced sensitivity, brightness, and dynamic range in variants like GCaMP6 and jGCaMP7. biorxiv.orgcam.ac.ukmdpi.com A novel green lifetime biosensor, G-Ca-FLITS, has been developed that maintains consistent brightness across its full dynamic range, addressing a limitation in many single-fluorescent protein sensors where a dim state can reduce the signal-to-noise ratio. elifesciences.orgbiorxiv.org

Green Calcium IndicatorBasisIn vitro Brightness Improvement (vs reference)In vitro Dynamic Range Improvement (vs reference)NotesSource
YTnC2Toadfish Troponin C5.7-fold (vs YTnC)6.4-fold (vs YTnC)Also improved performance in mammalian cells nih.govnih.govresearchgate.net
NCaMP7mNeonGreen1.8-fold (vs mEGFP), 1.7-fold (vs GCaMP6s)27-fold (vs NTnC)Reported as one of the brightest green GECIs mdpi.com

Faster Kinetics for Sub-Millisecond Event Detection

Many physiological calcium signals, particularly in neurons, occur on a sub-millisecond timescale. Detecting these rapid transients requires calcium indicators with fast rise and decay kinetics. While significant progress has been made, improving the speed of green GECIs to match the speed of electrical signaling remains a challenge. nih.govbiorxiv.org

New generations of green GECIs are being engineered with improved kinetics. The jGCaMP8 sensors, based on calmodulin and a fragment of endothelial nitric oxide synthase, have demonstrated ultra-fast kinetics with rise times as fast as 2 ms, representing nearly a 10-fold improvement over previous GCaMP variants. janelia.orgbiorxiv.org These faster kinetics allow for the tracking of individual spikes in neurons firing at rates around 50 Hz. biorxiv.org The NCaMP7 indicator also exhibits fast kinetics, with a rapid decay time. mdpi.com While some fast variants like GCaMP6f were optimized for kinetics, this often came at the cost of reduced sensitivity compared to slower variants. biorxiv.org Efforts continue to develop indicators that balance both speed and sensitivity. biorxiv.org A new NTnC-like GECI, iYTnC2, which uses EYFP as the fluorescent subunit, has shown enhanced kinetics compared to NTnC. researchgate.net

Genetically Encoded Sensors with Reduced pH Sensitivity

The fluorescence of many GECIs can be influenced by changes in pH, which can confound the interpretation of calcium signals, especially in cellular compartments where pH fluctuates. Developing green GECIs with reduced pH sensitivity is important for accurate calcium measurements in various cellular environments.

While many single-wavelength calcium sensors are susceptible to pH interference, research is ongoing to develop variants with improved pH stability. addgene.orgionbiosciences.com The green lifetime biosensor G-Ca-FLITS is reported to show negligible sensitivity to pH in the physiological range (above pH 7). elifesciences.orgbiorxiv.org Some earlier green fluorescent protein variants like GFP S65T showed improved pH sensitivity in a specific range, which is relevant for the development of pH-resistant GECIs. frontiersin.org NTnC also demonstrated pH-stability in vitro compared to GCaMP6s. researchgate.net

Strategies for Targeted Delivery and Subcellular Localization

Calcium dynamics are highly compartmentalized within the cell, with different organelles maintaining distinct calcium concentrations and signaling roles. Targeting green calcium indicators to specific subcellular locations is essential for dissecting these localized calcium events.

Engineering for Specific Organellar or Microdomain Targeting

Genetically encoded calcium indicators offer the advantage of being targetable to specific subcellular compartments by fusing them with appropriate targeting sequences. addgene.orgmdpi.comoup.complos.orgfrontiersin.orgnih.govfrontiersin.orgacs.org This allows researchers to monitor calcium dynamics within organelles like the endoplasmic reticulum (ER), mitochondria, nucleus, Golgi apparatus, and at the plasma membrane. addgene.orgmdpi.comfrontiersin.orgoup.complos.orgfrontiersin.orgnih.gov

Examples of targeted green calcium sensors include GCaMP variants fused with sequences that direct them to specific organelles. plos.orgfrontiersin.org For instance, GCaMP2 has been targeted to the plasma membrane and dendritic spines. plos.org Low-affinity calcium indicators like Mag-Fura 2 and Mag-Fluo-4 have been used to quantify higher calcium concentrations in the ER or mitochondria, and targeted-esterase induced dye loading (TED) can improve their localization to the ER lumen in vitro. mdpi.com GECIs are generally preferred over synthetic dyes for in vivo studies due to their easier implementation and the flexibility to encode peptide motifs for targeting to various subcellular compartments. mdpi.com Mitochondria-targeted GECIs have been developed using sequences like the presequence of subunit VIII of human cytochrome c oxidase (COXVIII). frontiersin.org

Development of Split-GECIs for Interorganellar Junctions

Interorganellar junctions, or membrane contact sites (MCS), are critical for direct communication and exchange of molecules, including calcium, between organelles. Monitoring calcium dynamics specifically at these junctions is challenging with conventionally targeted indicators. The development of split-GECIs represents a significant innovation in this area.

Split-GECIs are designed as fragmented proteins that are non-fluorescent on their own but reassemble and become fluorescent only when the two halves are brought into proximity, typically by targeting each half to the membranes of interacting organelles. researchgate.netpnas.orgpnas.orgnih.gov This technology allows for the selective monitoring of calcium activity precisely at the contact sites between organelles. pnas.orgpnas.org Researchers have developed split versions of both green and red GECIs. researchgate.netpnas.orgpnas.org Examples include split-MEGIC (Mito-ER GECI), designed to investigate interorganellar connectivity and activity between mitochondria and the ER, and split-sf-MEMBER, for studying interactions between the plasma membrane and the ER. researchgate.netpnas.orgpnas.orgnih.gov These split-sensors have been successfully used to image neural calcium activity and identify calcium dynamics within specific structures like Mito-ER junctions in individual dendritic spines. researchgate.netpnas.orgpnas.orgnih.gov

Split-GECI NameTargeted JunctionFluorescent Protein BasisNotesSource
split-MEGICMitochondria-ERGreen (implied by context)Used for imaging neural Ca²⁺ activity researchgate.netpnas.orgpnas.orgnih.gov
split-sf-MEMBERPlasma Membrane-ERGreen (implied by context)Used for imaging neural Ca²⁺ activity researchgate.netpnas.orgpnas.org

Integration with Multi-Color Imaging and Optogenetic Tools

Simultaneous monitoring of multiple cellular events or the interplay between neuronal activity and behavior necessitates the use of multi-color imaging techniques. Green calcium indicators are frequently integrated with indicators or tools operating in different spectral ranges, particularly red-shifted probes and optogenetic actuators. This integration allows for the simultaneous visualization of calcium dynamics in different cell populations, subcellular compartments, or alongside light-mediated manipulation of neuronal activity.

For instance, studies have demonstrated two-color calcium imaging using green indicators like GCaMP alongside red genetically encoded calcium indicators (GECIs) such as RCaMP or R-GECO1 to image calcium dynamics in different cell types (e.g., neurons and astrocytes) or within different organelles (e.g., mitochondria and cytoplasm) frontiersin.orgnih.govresearchgate.net. This approach provides valuable insights into the complex spatial and temporal patterns of calcium signaling within neural circuits.

The combination of calcium imaging with optogenetics is a powerful technique to investigate the causal relationship between neural activity and behavior. Green calcium indicators are commonly used in conjunction with red-shifted opsins, which are light-sensitive proteins that can be activated by red light to control neuronal firing. This pairing minimizes spectral overlap between the excitation light for the calcium indicator and the activation light for the opsin, reducing potential artifacts frontiersin.orgelifesciences.org. Miniaturized microscopes have been developed that integrate LEDs for exciting green calcium indicators and stimulating red-shifted opsins, enabling simultaneous imaging and optogenetic manipulation in freely behaving animals frontiersin.org. While some minimal crosstalk can still occur, particularly with blue light excitation of red-shifted opsins or red-shifted absorption tails of green indicators, strategies are employed to mitigate these effects frontiersin.orgelifesciences.org.

Biosensor Design for Extracellular Calcium Monitoring

While significant progress has been made in monitoring intracellular calcium dynamics, the development of robust and sensitive biosensors for detecting extracellular calcium concentration ([Ca²⁺]ext) remains an active area of research. Extracellular calcium plays crucial roles in various physiological processes, and monitoring its dynamics can provide valuable information about cell function without the need for intracellular labeling biorxiv.org.

Designing biosensors for extracellular calcium presents unique challenges, primarily due to the significantly higher concentration of calcium in the extracellular space (typically in the millimolar range) compared to the intracellular environment (nanomolar to low micromolar range) biorxiv.orgnih.gov. This requires indicators with lower calcium affinity and a suitable dynamic range to accurately report changes in [Ca²⁺]ext.

Emerging strategies involve the development of genetically encoded extracellular calcium biosensors. These sensors are often based on fluorescent proteins fused to calcium-binding domains with appropriate affinities for extracellular calcium levels. Some designs incorporate collagen-binding domains to anchor the biosensor to the extracellular matrix, allowing for localized sensing of [Ca²⁺]ext in the vicinity of cells within 3D tissue models biorxiv.org. Such biosensors can be compatible with both intensity-based ratiometric measurements and fluorescence lifetime imaging microscopy (FLIM) biorxiv.org. While pH sensitivity can be a factor for some fluorescent protein-based biosensors, efforts are made to engineer variants with improved pH stability in the physiological extracellular pH range biorxiv.org.

Advancements in Quantitative Calcium Imaging Techniques

Quantitative calcium imaging aims to determine the absolute concentration of calcium ions within a cell or compartment, rather than just reporting relative changes in fluorescence intensity. This requires overcoming challenges related to dye concentration, photobleaching, and optical path length variations. Significant advancements are being made in refining existing quantitative methods and developing new indicator designs.

Refinement of Fluorescence Lifetime-Based Approaches

Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique for quantitative calcium imaging because the fluorescence lifetime of certain indicators is sensitive to calcium binding but is generally independent of dye concentration and excitation power nih.govspiedigitallibrary.org. This makes FLIM-based measurements inherently more quantitative than intensity-based methods.

Calcium Green indicators have been shown to exhibit changes in fluorescence lifetime upon calcium binding, making them suitable for FLIM-based calcium imaging nih.govspiedigitallibrary.org. The lifetimes of these probes have been observed to increase in response to calcium nih.gov. FLIM allows for the creation of two-dimensional images where contrast is derived from the fluorescence lifetime at each pixel nih.govspiedigitallibrary.org. This approach does not require spectral shifts in the indicator, broadening the range of usable probes nih.govspiedigitallibrary.org.

Recent work focuses on developing GECIs with enhanced fluorescence lifetime sensitivity to calcium. For example, some engineered GCaMP variants show calcium-sensitive fluorescence lifetimes, which are relevant for determining absolute calcium concentration values using FLIM mdpi.com. While some early FLIM-based methods were slow, advancements in microscopy systems are improving acquisition speeds, although achieving frame rates suitable for monitoring rapid calcium dynamics across large fields of view remains a challenge mdpi.com. Novel green lifetime biosensors are also being developed that maintain high brightness across their dynamic range, improving the signal-to-noise ratio for more precise quantitative measurements of both low and high calcium concentrations elifesciences.org.

Development of New Ratiometric Green Indicators

Ratiometric calcium indicators provide a built-in control for variations in dye concentration, cell thickness, and photobleaching by measuring the ratio of fluorescence emission at two different wavelengths or the ratio of excitation at two different wavelengths ionbiosciences.comthermofisher.com. Changes in calcium concentration cause a shift in the excitation or emission spectrum, resulting in a change in the fluorescence ratio.

While historically many popular ratiometric indicators like Fura-2 operate in the UV range, there is a growing interest in developing ratiometric green indicators that are compatible with more common visible light excitation sources, reducing phototoxicity and autofluorescence.

Q & A

Q. How do green chemistry principles guide the synthesis and application of Calcium Green in research?

this compound synthesis should adhere to principles such as atom economy (maximizing reactant incorporation into the final product) and safer solvents (e.g., aqueous solutions). For example, optimizing reaction pathways to minimize byproducts aligns with Principle 2 (Atom Economy) and Principle 5 (Safer Solvents) of green chemistry . Researchers should quantify waste using metrics like the E-factor and prioritize renewable reactants to reduce environmental impact.

Q. What experimental protocols ensure reliable calcium ion detection using this compound in cellular models?

Key steps include:

  • Dye incubation : Pre-incubate neuronal spheroids with this compound for ≥2 hours to ensure uniform dye penetration .
  • Control for cell composition : Adjust neuronal-to-astrocyte ratios (e.g., 90:10) to mitigate variability in calcium flux measurements .
  • Instrument calibration : Use FLIPR (Fluorometric Imaging Plate Reader) systems for high-throughput recordings, ensuring consistent excitation/emission wavelengths.

Q. How can researchers ensure reproducibility in this compound-based experiments?

Follow reporting guidelines such as CONSORT or MIAME :

  • Document dye concentration, incubation time, and cell culture conditions.
  • Share raw data (e.g., fluorescence traces) and analysis scripts publicly.
  • Validate results across ≥3 independent replicates .

Advanced Research Questions

Q. What methodologies resolve contradictions in calcium signaling data from this compound across heterogeneous cellular models?

  • Multiparametric analysis : Extract 10+ peak parameters (e.g., amplitude, decay time) from calcium traces and apply Principal Component Analysis (PCA) to cluster spheroid subtypes (e.g., dopaminergic vs. GABAergic neurons) .
  • Cross-model validation : Compare results with alternative indicators (e.g., Fura-2) to isolate dye-specific artifacts.
  • Meta-analysis : Systematically review literature using modified Cochrane criteria (e.g., study design, parameter consistency) to identify confounding variables .

Q. How can green chemistry metrics be applied to optimize this compound synthesis?

  • Atom economy calculation :
    Atom Economy=Molecular Weight of Desired ProductSum of Molecular Weights of All Reactants×100%\text{Atom Economy} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100\%

Aim for >80% by redesigning reaction pathways to minimize auxiliary reagents .

  • Lifecycle assessment (LCA) : Quantify energy use and waste generation across synthesis, application, and disposal phases. Align with EF 3.0 impact assessment frameworks .

Q. What strategies address data bias when using this compound in non-traditional study designs (e.g., grey literature or mixed-methods approaches)?

  • Triangulation : Combine academic databases with grey literature (e.g., technical reports) and experimental data to reduce selection bias .
  • Bias assessment tools : Adapt Cochrane Risk of Bias (ROB) criteria to evaluate non-randomized studies, focusing on blinding and sample size adequacy .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound’s mechanistic roles using qualitative frameworks?

Apply the PICO framework :

  • Population : Specific cell types (e.g., hippocampal neurons).
  • Intervention : this compound concentration (e.g., 5 µM vs. 10 µM).
  • Comparison : Alternative dyes (e.g., Cal-520).
  • Outcome : Signal-to-noise ratio or temporal resolution .

Q. What criteria validate the "greenness" of this compound in line with sustainable chemistry grants?

Proposals for green chemistry grants (e.g., EU Horizon Europe) require:

  • Renewable feedstocks : Replace petrochemical-derived reagents with bio-based alternatives.
  • Catalyst innovation : Use enzymatic or nanocatalysts to enhance reaction efficiency (Principle 9) .
  • Real-time analysis : Implement in-situ monitoring (e.g., UV-Vis spectroscopy) to minimize waste (Principle 11) .

Data Analysis and Reporting

Q. How can machine learning enhance calcium transient analysis in high-content imaging with this compound?

  • Feature extraction : Train models on PCA-derived clusters to classify spheroid subtypes .
  • Noise reduction : Apply convolutional neural networks (CNNs) to filter background fluorescence in time-lapse data.

Q. What peer-review criteria are critical for publishing this compound studies in green chemistry journals?

  • Data accessibility : Deposit raw fluorescence datasets in repositories like Zenodo or Figshare .
  • Green metrics : Report atom economy, E-factor, and energy consumption per synthesis batch .
  • Ethical compliance : Adhere to EQUATOR Network guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.